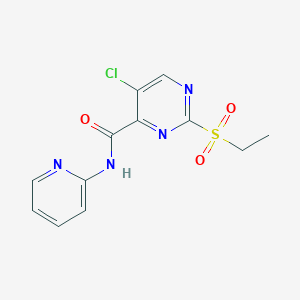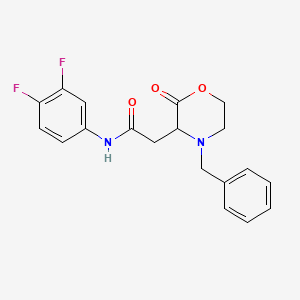
5-chloro-2-(ethylsulfonyl)-N-2-pyridinyl-4-pyrimidinecarboxamide
Overview
Description
5-chloro-2-(ethylsulfonyl)-N-2-pyridinyl-4-pyrimidinecarboxamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CESPM, and it is a potent inhibitor of the enzyme known as PARP1. PARP1 is an important enzyme that is involved in DNA repair, and it is considered to be a promising target for cancer therapy.
Mechanism of Action
CESPM works by binding to the catalytic domain of PARP1, thereby inhibiting its activity. PARP1 is an important enzyme that is involved in DNA repair, and inhibition of PARP1 can lead to the accumulation of DNA damage. This accumulation of DNA damage can ultimately lead to cell death.
Biochemical and Physiological Effects:
CESPM has been shown to be effective in preclinical studies for the treatment of various types of cancer. In addition to its anticancer properties, CESPM has also been shown to have anti-inflammatory and neuroprotective effects. CESPM has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CESPM in lab experiments is its potency as a PARP1 inhibitor. CESPM has been shown to be a more potent inhibitor of PARP1 than other PARP inhibitors, making it a valuable tool for studying the role of PARP1 in DNA repair and cancer. One limitation of using CESPM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the use of CESPM in scientific research. One direction is the development of more soluble analogs of CESPM that can be more easily administered to cells or animals. Another direction is the investigation of the potential of CESPM as a radiosensitizer in cancer therapy. CESPM has been shown to enhance the efficacy of radiation therapy in preclinical studies, and further investigation of this potential could lead to the development of new cancer therapies. Finally, the investigation of the potential of CESPM in combination with other anticancer agents could lead to the development of new combination therapies for the treatment of cancer.
Scientific Research Applications
CESPM is primarily used in scientific research as a potent inhibitor of PARP1. PARP1 is an enzyme that is involved in DNA repair, and it is overexpressed in many types of cancer. Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately cell death, making it a promising target for cancer therapy. CESPM has been shown to be effective in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-pyridin-2-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-2-21(19,20)12-15-7-8(13)10(17-12)11(18)16-9-5-3-4-6-14-9/h3-7H,2H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKIRZMKGZMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
![2-[(3-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4701582.png)


![N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4701597.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4701602.png)
![N-(2-chlorobenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4701607.png)
![2-methyl-7-[(4-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B4701611.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4701612.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B4701627.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4701634.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4701639.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4701651.png)